

chemical structure of 2-Chloro-3-fluoronitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-3-fluoronitrobenzene

CAS No.: 21397-07-9

Cat. No.: B1583630

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Technical Guide: Chemical Architecture & Reactivity of **2-Chloro-3-fluoronitrobenzene**

Executive Technical Summary

2-Chloro-3-fluoronitrobenzene (CAS: 21397-07-9) is a highly specialized tri-substituted benzene derivative serving as a critical scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals.^{[1][2]} Its value lies in its unique "vicinal" (1,2,3) substitution pattern, which imparts distinct steric and electronic properties compared to its more common isomers (e.g., 4-fluoro-3-chloronitrobenzene).^[1]

This guide dissects the molecule's utility as an electrophile in Nucleophilic Aromatic Substitution (S_NAr), where it exhibits high regioselectivity.^[1] Unlike many fluoronitrobenzenes where the fluorine atom is the labile leaving group, the specific topology of this isomer renders the chlorine atom as the primary leaving group, allowing for the retention of the metabolic-blocking fluorine atom in the final drug candidate.^[1]

Property	Data
IUPAC Name	2-Chloro-1-fluoro-3-nitrobenzene (or 2-Chloro-3-fluoronitrobenzene)
CAS Number	21397-07-9
Molecular Formula	C ₆ H ₃ ClFNO ₂
Molecular Weight	175.54 g/mol
Boiling Point	237–239 °C
Appearance	Low-melting brown solid / semi-solid
Key Reactivity	Regioselective S _N Ar at C-2 (Cl displacement)

Molecular Architecture & Electronic Landscape

To manipulate this molecule effectively, one must understand the "Push-Pull" dynamics of its substituents.[1] The molecule features three contiguous substituents: Nitro (Position 1), Chlorine (Position 2), and Fluorine (Position 3).[1]

Steric Buttressing and Planarity

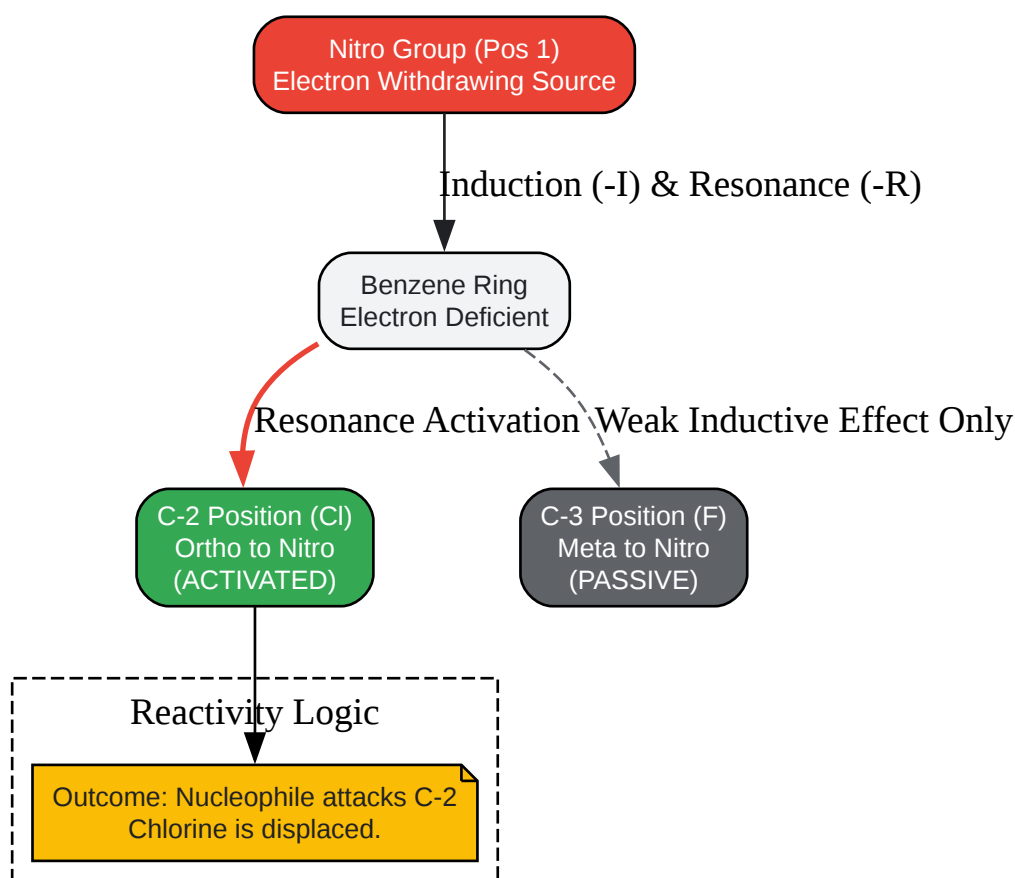
The 1,2,3-substitution pattern creates significant steric crowding, known as the buttressing effect.[1]

- The central Chlorine atom (atomic radius ~175 pm) is wedged between the Nitro group and the Fluorine atom.[1]
- Consequence: The Nitro group is likely forced out of coplanarity with the benzene ring to relieve steric strain with the ortho-chlorine.[1] This deplanarization slightly reduces the resonance-withdrawing power of the nitro group (), but the inductive withdrawal () remains strong, maintaining the ring's electrophilicity.[1]

Electronic Activation Map

- Nitro Group (C-1): The primary electron-withdrawing group (EWG).[1] It activates positions ortho (C-2, C-6) and para (C-4) toward nucleophilic attack.[1]
- Chlorine (C-2): Located ortho to the Nitro group. This position is highly activated for S_NAr.[1]
- Fluorine (C-3): Located meta to the Nitro group. Because resonance activation operates primarily at ortho/para positions, the C-3 carbon is not significantly activated for nucleophilic attack.[1]

Conclusion: In a competition between Cl and F as leaving groups, Chlorine leaves.[1] This is contrary to the general rule where F is a better leaving group in S_NAr (due to the high electronegativity of F stabilizing the Meisenheimer intermediate), provided the F is activated.[1] Here, F is electronically "invisible" to the resonance activation of the nitro group.[1]



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Figure 1: Electronic activation map showing why the C-2 Chlorine is the selective site for reaction, leaving the C-3 Fluorine intact.

Synthetic Routes & Process Chemistry

The synthesis of **2-Chloro-3-fluoronitrobenzene** is non-trivial due to the directing group conflicts.^[1] The most robust route involves the nitration of 2-chlorofluorobenzene, though regioselectivity challenges must be managed.^[1]

Nitration of 2-Chlorofluorobenzene

- Starting Material: 1-Fluoro-2-chlorobenzene.^[1]
- Reagents: HNO₃ / H₂SO₄ (Mixed Acid).^[1]
- Directing Effects:
 - Fluorine (Pos 1): Directs para (to 4) and ortho (to 2, 6).^[1]
 - Chlorine (Pos 2): Directs para (to 5) and ortho (to 1, 3).^[1]
- Regioselectivity Analysis:
 - Major Product: Nitration at C-4 (Para to F).^{[1][3][4][5][6]} Yields 4-Nitro-2-chlorofluorobenzene.^[1] (Undesired isomer).
 - Minor Product: Nitration at C-6 (Ortho to F, Meta to Cl).^[1] Yields 6-Nitro-2-chlorofluorobenzene (which is our target: **2-Chloro-3-fluoronitrobenzene**).^[1]
- Purification: Fractional crystallization or distillation is required to separate the desired 1,2,3-isomer from the major 1,2,4-isomer.^[1]

Protocol: S_NAr Functionalization

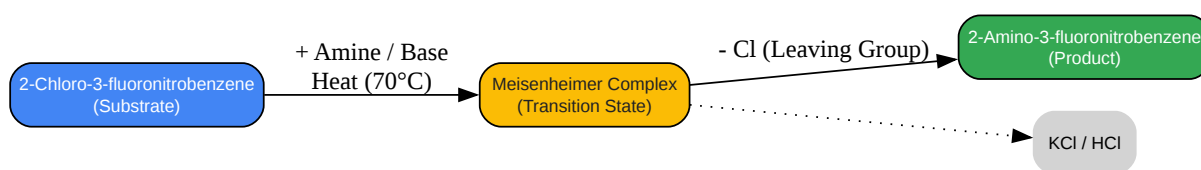
This protocol describes the substitution of the Chlorine atom with a secondary amine (e.g., morpholine), a common step in generating kinase inhibitor scaffolds.^[1]

Reagents:

- Substrate: **2-Chloro-3-fluoronitrobenzene** (1.0 eq)[1]
- Nucleophile: Morpholine (1.2 eq)[1]
- Base: K_2CO_3 (2.0 eq) or DIPEA[1]
- Solvent: DMF or DMSO (Polar Aprotic is essential)[1]
- Temp: 60–80 °C

Step-by-Step Methodology:

- Charge: Dissolve **2-Chloro-3-fluoronitrobenzene** in anhydrous DMF (5 mL/g) under N_2 atmosphere.
- Addition: Add K_2CO_3 followed by the dropwise addition of Morpholine.
- Reaction: Heat to 70 °C. Monitor by HPLC.
 - Checkpoint: Look for the disappearance of the starting material peak.[1] The Fluorine atom should remain on the ring.[1] If the temperature is too high (>120°C), trace displacement of Fluorine might occur, though unlikely due to the meta-positioning.[1]
- Workup: Pour into ice water. The product (2-Morpholino-3-fluoronitrobenzene) typically precipitates as a yellow/orange solid.[1]
- Validation: ^{19}F NMR is crucial here.[1] The signal should shift slightly but remain present, confirming the F-C bond is intact.[1]



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Figure 2: Reaction workflow for the regioselective displacement of Chlorine.[1]

Applications in Drug Discovery

The "Magic Chloro" and "Strategic Fluorine" effects are central to this molecule's application.[1]

- Metabolic Blocking (The Fluorine Role):
 - The C-3 Fluorine atom blocks the "NIH Shift" and prevents metabolic oxidation at that position.[1] By retaining the fluorine during the SNAr reaction, medicinal chemists ensure the final drug has an extended half-life ().[1]
- Scaffold Construction:
 - Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 2-Chloro-3-fluoroaniline (or the substituted derivative if SNAr was performed first).[1]
 - These anilines are precursors to Indoles (via Bartoli synthesis) and Quinolones, which are ubiquitous in oncology (kinase inhibitors) and antibiotics.[1]

Safety & Handling (GHS Standards)

- Hazards:
 - H302: Harmful if swallowed.[1]
 - H315/H319: Causes skin and serious eye irritation.[1][7]
 - H335: May cause respiratory irritation.[1][7]
- Storage: Store under inert gas (Nitrogen/Argon). While relatively stable, nitro-compounds can degrade upon prolonged exposure to light.[1]
- Spill Protocol: Do not use combustible materials (sawdust) to absorb.[1] Use sand or vermiculite.[1]

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